

# Technical Guide: Synthesis and Characterization of Antifungal Agent 13

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Antifungal Agent 13, systematically named N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, is a novel synthetic compound belonging to the pyrazole carboxamide class of fungicides. This class of compounds has garnered significant interest due to its potent and broad-spectrum antifungal activity. The core mechanism of action for many pyrazole carboxamides involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle.[1][2] [3] This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of Antifungal Agent 13.

### **Data Presentation**

The quantitative data for **Antifungal Agent 13** are summarized in the tables below.

Table 1: Physicochemical and Spectroscopic Data for Antifungal Agent 13



Parameter	Value
IUPAC Name	N-(4-chlorophenyl)-1-methyl-3- (trifluoromethyl)-1H-pyrazole-4-carboxamide
Molecular Formula	C12H9ClF3N3O
Molecular Weight	319.67 g/mol
Appearance	White solid
Melting Point	129-131 °C[4]
¹H NMR (DMSO-d <sub>6</sub> , δ ppm)	10.15 (s, 1H, NH), 8.55 (s, 1H, pyrazole-H), 7.75 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 3.95 (s, 3H, N-CH <sub>3</sub> )
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> , δ ppm)	160.1, 148.2, 138.5, 137.9, 129.2, 128.8, 122.5, 120.7 (q, J=268 Hz, CF <sub>3</sub> ), 115.8, 40.1
IR (KBr, cm <sup>-1</sup> )	3310 (N-H), 1675 (C=O), 1540, 1490, 1130 (C-F)
MS (ESI)	m/z 320.0 [M+H]+

Table 2: In Vitro Antifungal Activity of **Antifungal Agent 13** (MIC<sub>50</sub> in  $\mu$ g/mL)



Fungal Strain	MIC <sub>50</sub> (μg/mL)
Gibberella zeae	>50
Fusarium oxysporum	>50
Cytospora mandshurica	>50
Rhizoctonia solani	0.022[1]
Botrytis cinerea	>50
Candida albicans	Not Reported
Aspergillus fumigatus	Not Reported
Note: Antifungal activity can be highly species- specific. The available data for analogous compounds suggest that activity is often targeted toward specific phytopathogenic fungi. [4][5][6]	

# Experimental Protocols Synthesis of Antifungal Agent 13

The synthesis of N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a multi-step process, commencing with the synthesis of the pyrazole carboxylic acid intermediate, followed by an amidation reaction.

Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

- To a solution of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate in a suitable solvent such as dimethylformamide (DMF), add a methylating agent (e.g., methyl iodide) and a base (e.g., potassium carbonate).
- Stir the reaction mixture at room temperature for 24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).



- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methylated ester.
- Hydrolyze the resulting ester to the carboxylic acid by heating with a base (e.g., sodium hydroxide) in a mixture of water and ethanol.
- After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.
- Filter the solid, wash with cold water, and dry to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.[7]

Step 2: Synthesis of N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (**Antifungal Agent 13**)

- Suspend 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Add oxalyl chloride or thionyl chloride (1.2 equivalents) and a catalytic amount of DMF.
- Stir the mixture at room temperature for 2-4 hours to form the acid chloride. Monitor the conversion by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
- In a separate flask, dissolve 4-chloroaniline (1 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in the same dry solvent.
- Cool the aniline solution to 0 °C in an ice bath.
- Slowly add the freshly prepared acid chloride solution to the aniline solution with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.



- · Monitor the reaction by TLC.
- Upon completion, wash the reaction mixture sequentially with dilute HCI, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure Antifungal Agent 13.[4]

#### **Characterization Methods**

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) as the solvent.
   Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using potassium bromide (KBr) pellets.
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the mass-to-charge ratio of the synthesized compound.
- Melting Point: The melting point is determined using a standard melting point apparatus and is uncorrected.

#### **Antifungal Susceptibility Testing**

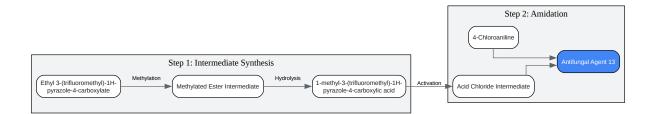
The in vitro antifungal activity is determined using the broth microdilution method according to established protocols.

- Prepare a stock solution of Antifungal Agent 13 in DMSO.
- Perform serial two-fold dilutions of the compound in 96-well microtiter plates containing a suitable broth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi).



- Prepare a standardized inoculum of the fungal test strain.
- Add the fungal inoculum to each well of the microtiter plate.
- Include positive (fungal inoculum with a standard antifungal) and negative (fungal inoculum without any antifungal) controls.
- Incubate the plates at an appropriate temperature (e.g., 35°C for Candida spp., 28°C for filamentous fungi) for 24-72 hours.
- The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the control.

## Visualizations Synthesis Workflow

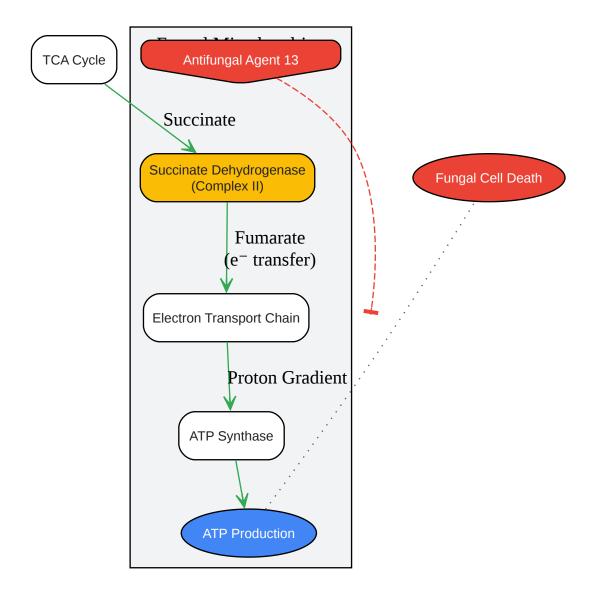


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Caption: Synthetic pathway for **Antifungal Agent 13**.

### **Proposed Mechanism of Action**





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Caption: Inhibition of Succinate Dehydrogenase by Antifungal Agent 13.

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#### Foundational & Exploratory





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